molecular formula C7H8N2O3 B3176204 (1H-Pyrrole-2-carbonyl)glycine CAS No. 98276-81-4

(1H-Pyrrole-2-carbonyl)glycine

Cat. No.: B3176204
CAS No.: 98276-81-4
M. Wt: 168.15 g/mol
InChI Key: GCBXCOXVQXMSOS-UHFFFAOYSA-N
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Description

“(1H-Pyrrole-2-carbonyl)glycine” is a derivative of glycine . It’s a compound that has been used in scientific research . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “this compound”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .


Synthesis Analysis

The synthesis of pyrroles, including “this compound”, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves an electrocyclic ring closure as the key step of an efficient one-pot synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The molecular and supramolecular structures and association of 5-phenyl-1H-pyrrole-2-carbonyl azide, a related compound, have been studied in detail .


Chemical Reactions Analysis

The formation of Py-2-C from glucose and alkylamines (including lysine and γ-butyric acid) has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. For example, the hydration of the imine moiety to a carbonyl compound provided 3-deoxy-D-glucoside as a key intermediate .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrrole Derivatives : (1H-Pyrrole-2-carbonyl)glycine is used in synthesizing various pyrrole derivatives. The combination of Glycin and Malononitrile under microwave irradiation leads to the formation of these derivatives. These compounds possess significant biological activities, making them important in pharmaceuticals and agrochemicals (Ahmadi & Maddahi, 2013).
  • Insecticidal Activity : The formation of 2-(p-chlorophenyl) pyrrole-3-carbonitrile from α-(p-chlorophenyl) glycine demonstrates potential insecticidal activities, highlighting its application in pest control and agrochemical research (Xu Shang-cheng, 2004).

Protoporphyrin and Hemoglobin Synthesis

  • Role in Protoporphyrin Synthesis : Studies on the biosynthesis of protoporphyrin, an essential component of hemoglobin, have shown that glycine (and by extension its derivatives) is crucial for forming protoporphyrin. This highlights its importance in medical research, particularly in understanding blood and hemoglobin synthesis (Wittenberg & Shemin, 1950), (Wittenberg & Shemin, 1949).

Chemical Reactions and Synthesis

  • Formation of N-Substituted Pyrrole-2-Aldehydes : In the browning reaction between D-xylose and amino compounds, including glycine, N-substituted pyrrole-2-aldehydes are formed. This reaction is crucial in understanding food chemistry and the formation of flavor compounds in food processing (Kato & Fujimaki, 1968).

Applications in Material Science

  • Glycine Doped Polypyrrole Adsorbent : Glycine-doped polypyrrole adsorbents, created through in situ polymerization, have demonstrated high efficiency in removing chromium(VI) from aqueous solutions. This application is significant in environmental science and waste treatment processes (Ballav, Maity, & Mishra, 2012).

Biochemical and Metabolic Studies

  • One-Carbon Metabolism : Glycine is integral to one-carbon metabolism, which is essential for various physiological processes including amino acid homeostasis and redox defense. This area of study is crucial in understanding cellular metabolism and related diseases (Ducker & Rabinowitz, 2017).

Safety and Hazards

The safety data sheet for pyrrole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

(1H-Pyrrole-2-carbonyl)glycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s interactions with enzymes and proteins are crucial for its function. It binds to specific sites on these biomolecules, altering their activity and facilitating various biochemical processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are mediated through its interactions with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing physical and mental performance . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-pyrrole-2-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h1-3,8H,4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXCOXVQXMSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98276-81-4
Record name 2-Pyrroloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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